molecular formula C17H18ClNO B14505918 2-Chloro-N-(2-methylphenyl)-N-(2-phenylethyl)acetamide CAS No. 64769-75-1

2-Chloro-N-(2-methylphenyl)-N-(2-phenylethyl)acetamide

Cat. No.: B14505918
CAS No.: 64769-75-1
M. Wt: 287.8 g/mol
InChI Key: IZFWOIQNWUDRJV-UHFFFAOYSA-N
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Description

2-Chloro-N-(2-methylphenyl)-N-(2-phenylethyl)acetamide is an organic compound that belongs to the class of amides It features a chloro group, a methylphenyl group, and a phenylethyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(2-methylphenyl)-N-(2-phenylethyl)acetamide typically involves the reaction of 2-chloroacetamide with 2-methylphenylamine and 2-phenylethylamine. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and may require a catalyst or base to facilitate the reaction.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(2-methylphenyl)-N-(2-phenylethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions typically involve specific temperatures, pressures, and pH levels to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(2-methylphenyl)-N-(2-phenylethyl)acetamide oxide, while substitution reactions may produce derivatives with different functional groups replacing the chloro group.

Scientific Research Applications

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: The compound may be studied for its biological activity and potential therapeutic effects.

    Medicine: Research may explore its potential as a drug candidate or its role in drug delivery systems.

    Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(2-methylphenyl)-N-(2-phenylethyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that mediate its effects. The pathways involved can vary depending on the compound’s specific structure and functional groups.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Chloro-N-(2-methylphenyl)-N-(2-phenylethyl)acetamide include:

  • N-(2-methylphenyl)-N-(2-phenylethyl)acetamide
  • 2-Chloro-N-(2-methylphenyl)acetamide
  • N-(2-phenylethyl)-2-chloroacetamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

64769-75-1

Molecular Formula

C17H18ClNO

Molecular Weight

287.8 g/mol

IUPAC Name

2-chloro-N-(2-methylphenyl)-N-(2-phenylethyl)acetamide

InChI

InChI=1S/C17H18ClNO/c1-14-7-5-6-10-16(14)19(17(20)13-18)12-11-15-8-3-2-4-9-15/h2-10H,11-13H2,1H3

InChI Key

IZFWOIQNWUDRJV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N(CCC2=CC=CC=C2)C(=O)CCl

Origin of Product

United States

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